molecular formula C20H32O4 B1242047 8(S)-Hpete

8(S)-Hpete

Cat. No. B1242047
M. Wt: 336.5 g/mol
InChI Key: QQUFCXFFOZDXLA-VYOQERLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8S-Hpete belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 8S-hpete is considered to be an eicosanoid lipid molecule. 8S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hpete has been primarily detected in urine. Within the cell, 8S-hpete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hpete is involved in the indomethacin action pathway, the meloxicam action pathway, the magnesium salicylate action pathway, and the naproxen action pathway. 8S-Hpete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
8(S)-HPETE is a HPETE in which the hydroperoxy group is located at position 8S and the four double bonds at position 5, 9, 11 and 14 (the 5Z,9E,11Z,14Z-geoisomer). It has a role as a mouse metabolite. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HPETE(1-). It is an enantiomer of an 8(R)-HPETE.

Scientific Research Applications

Enzymatic Activity and Biological Functions

  • Enzymatic Induction in Mouse Skin : An enzyme activity in mouse epidermis has been identified, which catalyzes the formation of 8-HPETE/8-HETE from arachidonate. This activity is induced by the phorbol ester tumor promoter TPA and is thought to belong to the lipoxygenase family. This study suggests a role for 8(S)-HPETE in enzymatic processes related to skin physiology (Fürstenberger et al., 1991).

  • Neurological Role in Aplysia Californica : In the nervous tissue of Aplysia californica, arachidonic acid is converted to 8-HPETE, indicating the presence of an 8R-lipoxygenase pathway. This pathway, activated by acetylcholine, suggests that 8(S)-HPETE may serve as a second messenger in specific neuronal functions (Steel et al., 1997).

  • Implications in T-Cell Apoptosis : Research has indicated that 8E5 cells, a human T cell line infected with HIV, are more sensitive to killing by hydroperoxy fatty acids like 15-HPETE. This increased sensitivity, due to a deficiency in glutathione peroxidase activity, implicates 8(S)-HPETE in mechanisms related to T-cell apoptosis in HIV-infected individuals (Sandstrom et al., 1994).

  • Involvement in Leukotriene Formation : A study has shown that hemoglobin can catalyze the transformation of 15-HPETE into diHETE isomers, suggesting a free radical process involving 8(S)-HPETE. This indicates a potential role in leukotriene formation and related biological processes (Sok et al., 1983).

  • Activation of Peroxisome Proliferator-Activated Receptor Alpha : Mouse 8S-lipoxygenase metabolizes arachidonic acid to 8S-HPETE, which can be further converted to diHPETE, activating peroxisome proliferator-activated receptor alpha (PPAR alpha). This study suggests a significant role in the physiological functions of 8(S)-HPETE (Jisaka et al., 2005).

Oxidative Stress and DNA Damage

  • Oxidative DNA Adducts in Rats : A study on Fischer 344 rats revealed age-dependent changes in nuclear 8-OHdG, an oxidative DNA adduct. This finding provides insights into the role of 8(S)-HPETE in oxidative stress and its potential impact on senescence and disease processes (Nakae et al., 2000).

properties

Product Name

8(S)-Hpete

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1

InChI Key

QQUFCXFFOZDXLA-VYOQERLCSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO

physical_description

Solid

synonyms

8-HPETE
8-hydroperoxyeicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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